molecular formula C12H12BrFN2O B1384679 1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole CAS No. 2007076-87-9

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole

Cat. No. B1384679
CAS RN: 2007076-87-9
M. Wt: 299.14 g/mol
InChI Key: XZVTXCZAIOAKCP-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains a bromo-fluorobenzyl group and an ethoxy group attached to the pyrazole ring .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of a 3-bromo-5-fluorobenzyl halide with a 4-ethoxy-1H-pyrazole under suitable conditions .


Molecular Structure Analysis

The molecular structure would consist of a pyrazole ring with the bromo-fluorobenzyl group and the ethoxy group attached at the 1 and 4 positions, respectively .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom in the bromo-fluorobenzyl group could be replaced by nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the bromine and fluorine atoms might make the compound relatively dense and polar .

Scientific Research Applications

Synthesis and Structural Analysis

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole is primarily utilized in the field of organic synthesis and structural analysis. Studies have demonstrated the compound's utility in synthesizing a range of derivatives, revealing its versatility as a precursor in chemical reactions.

  • Derivative Synthesis and Xanthine Oxidase Inhibition : The compound is used in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives. These derivatives, obtained from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, have shown potential in inhibiting xanthine oxidase, a key enzyme in purine metabolism, indicating potential medicinal applications (Qi et al., 2015).

  • Pyrazole Functionalization : The compound is involved in the sequential functionalization of pyrazole 1-oxides, leading to the creation of 3,4,5-trisubstituted 1-hydroxypyrazoles. This process involves regioselective metalation and transmetalation, highlighting its role in the synthesis of complex organic structures (Paulson et al., 2002).

  • Crystallographic and Conformational Analysis : Studies have focused on the crystallographic and conformational analysis of pyrazole derivatives, including 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Such analyses help in understanding the molecular structure and electronic properties of these compounds, which are crucial for their applications in various chemical reactions (Yang et al., 2021).

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c1-2-17-12-6-15-16(8-12)7-9-3-10(13)5-11(14)4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVTXCZAIOAKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzyl)-4-ethoxy-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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